molecular formula C30H20 B14563273 1,1'-[3-(Diphenylmethylidene)penta-1,4-diyne-1,5-diyl]dibenzene CAS No. 61782-48-7

1,1'-[3-(Diphenylmethylidene)penta-1,4-diyne-1,5-diyl]dibenzene

Cat. No.: B14563273
CAS No.: 61782-48-7
M. Wt: 380.5 g/mol
InChI Key: XLXITFQVKWDXGU-UHFFFAOYSA-N
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Description

1,5-Diphenyl-3-benzhydrylidene-1,4-pentadiyne is an organic compound with a complex structure characterized by the presence of phenyl groups and a pentadiyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diphenyl-3-benzhydrylidene-1,4-pentadiyne can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where acetone or benzalacetone is reacted with aromatic aldehydes in the presence of a base such as potassium hydroxide . This reaction can be enhanced using ultrasound irradiation, which significantly reduces reaction time and increases yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Claisen-Schmidt condensation reactions under controlled conditions. The use of microwave-assisted synthesis has also been explored to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-3-benzhydrylidene-1,4-pentadiyne undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alkanes and alkenes.

    Substitution: Brominated or nitrated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1,5-Diphenyl-3-benzhydrylidene-1,4-pentadiyne involves its interaction with specific molecular targets and pathways. For instance, its antiplasmodial activity is attributed to its ability to inhibit key enzymes in the Plasmodium falciparum lifecycle . The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

61782-48-7

Molecular Formula

C30H20

Molecular Weight

380.5 g/mol

IUPAC Name

(3-benzhydrylidene-5-phenylpenta-1,4-diynyl)benzene

InChI

InChI=1S/C30H20/c1-5-13-25(14-6-1)21-23-29(24-22-26-15-7-2-8-16-26)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H

InChI Key

XLXITFQVKWDXGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#CC4=CC=CC=C4

Origin of Product

United States

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